molecular formula C6H9ClF2O B12838339 1-Chloro-1,1-difluorohexan-2-one CAS No. 6302-00-7

1-Chloro-1,1-difluorohexan-2-one

Cat. No.: B12838339
CAS No.: 6302-00-7
M. Wt: 170.58 g/mol
InChI Key: RMIIWSVYLUETRK-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-hexan-2-one is an organic compound with the molecular formula C6H9ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1-difluoro-hexan-2-one can be synthesized through several methods. One common approach involves the halogenation of hexan-2-one. The reaction typically uses chlorine and fluorine sources under controlled conditions to achieve selective halogenation. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-1,1-difluoro-hexan-2-one may involve large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safety and efficiency of the process. The use of continuous flow reactors can also improve the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoro-hexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted hexan-2-one derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-Chloro-1,1-difluoro-hexan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-1,1-difluoro-hexan-2-one involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The ketone group can also participate in reactions with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,2-difluoroethane
  • 2-Chloro-1,1-difluoroethane
  • 1-Chloro-1,1-difluoroethane

Uniqueness

1-Chloro-1,1-difluoro-hexan-2-one is unique due to its specific halogenation pattern and the presence of a hexanone backbone This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds

Biological Activity

Overview

1-Chloro-1,1-difluorohexan-2-one (C6H9ClF2O) is a halogenated ketone that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique molecular structure, featuring both chlorine and fluorine atoms, contributes to its potential biological activity, making it a subject of study for its interactions with biological systems.

The compound has the following chemical properties:

PropertyValue
CAS Number 6302-00-7
Molecular Formula C6H9ClF2O
Molecular Weight 170.58 g/mol
IUPAC Name This compound
InChI Key RMIIWSVYLUETRK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. The halogenated functional groups can form strong bonds with various biological targets, including proteins and nucleic acids, which may lead to alterations in their function. The ketone group can also participate in enzymatic reactions, influencing metabolic pathways.

Biological Studies and Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that halogenated ketones can exhibit antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
  • Cytotoxic Effects : In vitro studies have explored the cytotoxic effects of halogenated compounds on cancer cell lines. Results indicated that such compounds could induce apoptosis in certain cancer cells, highlighting their potential as therapeutic agents .
  • Enzyme Interactions : The compound's interaction with specific enzymes has been studied to understand its inhibitory effects. For instance, halogenated ketones have been shown to inhibit key metabolic enzymes involved in glycolysis and the Krebs cycle .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of halogenated ketones on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Properties

CAS No.

6302-00-7

Molecular Formula

C6H9ClF2O

Molecular Weight

170.58 g/mol

IUPAC Name

1-chloro-1,1-difluorohexan-2-one

InChI

InChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3

InChI Key

RMIIWSVYLUETRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(F)(F)Cl

Origin of Product

United States

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